molecular formula C15H12N2O2 B12938973 [4-(1H-Benzimidazol-2-yl)phenyl]acetic acid CAS No. 66631-25-2

[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid

Cat. No.: B12938973
CAS No.: 66631-25-2
M. Wt: 252.27 g/mol
InChI Key: XVHYGOZXCFOEET-UHFFFAOYSA-N
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Description

2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)acetic acid is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)acetic acid typically involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction conditions often require refluxing for several hours at elevated temperatures (140-220°C) to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.

    Substitution: Common in aromatic compounds, where hydrogen atoms on the benzene ring are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites on enzymes, inhibiting their activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetic acid group allows for additional hydrogen bonding and interactions, enhancing its potential as a pharmaceutical agent.

Properties

CAS No.

66631-25-2

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)phenyl]acetic acid

InChI

InChI=1S/C15H12N2O2/c18-14(19)9-10-5-7-11(8-6-10)15-16-12-3-1-2-4-13(12)17-15/h1-8H,9H2,(H,16,17)(H,18,19)

InChI Key

XVHYGOZXCFOEET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)CC(=O)O

Origin of Product

United States

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